molecular formula C10H17NO3 B12284215 tert-butyl (2R)-6-oxopiperidine-2-carboxylate

tert-butyl (2R)-6-oxopiperidine-2-carboxylate

Cat. No.: B12284215
M. Wt: 199.25 g/mol
InChI Key: VBGWLMQABAJEAR-UHFFFAOYSA-N
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Description

(2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster is a chemical compound with a complex structure that includes a piperidine ring, a carboxylic acid ester, and a ketone group

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 6-oxopiperidine-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-8(12)11-7/h7H,4-6H2,1-3H3,(H,11,12)

InChI Key

VBGWLMQABAJEAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster typically involves the reaction of piperidine derivatives with appropriate esterifying agents under controlled conditions. One common method involves the use of piperidine-2-carboxylic acid, which is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of (2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

(2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-6-Oxo-2-piperidinecarboxylicAcidMethylEster
  • (2S)-6-Oxo-2-piperidinecarboxylicAcidEthylEster
  • (2S)-6-Oxo-2-piperidinecarboxylicAcidPropylEster

Uniqueness

(2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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